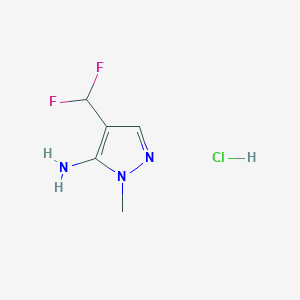

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride

Description

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is a pyrazole derivative characterized by a unique substitution pattern: an amino group at position 5, a difluoromethyl group at position 4, and a methyl group at position 1. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties .

Properties

Molecular Formula |

C5H8ClF2N3 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C5H7F2N3.ClH/c1-10-5(8)3(2-9-10)4(6)7;/h2,4H,8H2,1H3;1H |

InChI Key |

FJKCTFVNDHJQES-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Steps from Patent CN111362874B

The preparation method of the related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a key intermediate, involves:

Step 1: Substitution/Hydrolysis Reaction

- React 2,2-difluoroacetyl halide with an α,β-unsaturated ester in an organic solvent (e.g., dioxane, tetrahydrofuran) at low temperature (-10 to 5 °C).

- Use an acid scavenger such as triethylamine or N,N-diisopropylethylamine.

- After reaction completion, add alkali (NaOH or KOH) to hydrolyze the ester to the corresponding carboxylate intermediate.

Step 2: Condensation/Cyclization Reaction

- Add a catalytic amount of sodium iodide or potassium iodide.

- Slowly add methyl hydrazine aqueous solution (≥40% concentration) at low temperature (-30 to 0 °C).

- Heat the reaction mixture to 50-120 °C under reduced pressure to promote cyclization.

- Acidify with hydrochloric acid to precipitate the crude pyrazole product.

- Recrystallize from an alcohol-water mixture (methanol, ethanol, or isopropanol with 35-65% water) to obtain high purity product (>99.5%).

Fluorination via Potassium Fluoride and Phase Transfer Catalysts

An alternative method involves:

- Starting from 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde.

- Reacting with spray-dried potassium fluoride (1.1 to 1.5 equivalents) in polar aprotic solvents such as dimethylacetamide or dimethylformamide.

- Using 1-5 mol% of phase transfer catalysts like tetrabutylammonium bisulfate (Bu4N+HSO4−).

- Performing the reaction at elevated temperature (~150 °C) for 3 hours in non-glass equipment (Teflon or stainless steel) to avoid side reactions.

- Achieving near 100% conversion to the fluorinated product.

Data Tables Summarizing Key Reaction Parameters

| Parameter | Method A (Patent CN111362874B) | Method B (Patent WO2014111449A1) |

|---|---|---|

| Starting Material | 2,2-difluoroacetyl halide + α,β-unsaturated ester | 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde |

| Solvent | Dioxane, THF, DCM, 1,2-Dichloroethane | Dimethylacetamide, Dimethylformamide |

| Acid Scavenger | Triethylamine, N,N-diisopropylethylamine | Not specified |

| Catalyst | Sodium iodide or potassium iodide | Tetrabutylammonium bisulfate (Bu4N+HSO4−) |

| Temperature (Substitution) | -10 to 5 °C | 150 °C |

| Temperature (Cyclization) | -30 to 0 °C (addition), 50-120 °C (cyclization) | 150 °C |

| Reaction Time | 1 hour (substitution), 2 hours (condensation) | 3 hours |

| Yield | >90% (after recrystallization) | Nearly quantitative conversion |

| Purity (after recrystallization) | >99.5% | Not specified |

| Equipment | Standard glassware (with precautions) | Non-glass (Teflon or stainless steel) preferred |

Chemical Reactions Analysis

Condensation-Cyclization with Methylhydrazine

The core pyrazole ring is typically formed via cyclization between α-difluoroacetyl intermediates and methylhydrazine. A representative protocol involves:

-

Reactants : 2,2-difluoroacetyl halide (X = F/Cl) and α,β-unsaturated ester (R₁ = C₁–C₄ alkyl).

-

Conditions : Catalyzed by NaI/KI at -30°C to -20°C in aqueous methylhydrazine (40% w/w).

-

Key Step : Cyclization under reduced pressure (50–70 mm H₂O) at 40–85°C to eliminate dimethylamine/tert-butanol.

-

Yield : 75–80% after recrystallization (35–65% ethanol/water) .

| Parameter | Value/Description |

|---|---|

| Temperature Range | -30°C to 85°C (step-dependent) |

| Catalyst | NaI or KI (1.25–1.5 mol%) |

| Reaction Time | 2–4 hours |

| Isomer Ratio (3- vs 5-) | 94:6 to 95:5 |

Acid-Base Reactions for Purification

Post-synthesis acidification is critical for isolating the hydrochloride salt:

-

Acidification : Adjust pH to 1–2 using 2M HCl, precipitating the crude product.

-

Extraction : Dichloromethane removes organic impurities, leaving the aqueous phase for crystallization .

Amino Group Transformations

The 4-amino group participates in:

-

Acylation : Forms 4-acylamino derivatives under anhydrous conditions (e.g., acetyl chloride in THF) .

-

Oxidation : Susceptible to nitration or diazotization, though stability requires acidic media to prevent decomposition .

Difluoromethyl Substitution

The -CF₂H group influences:

-

Electrophilic Reactions : Limited reactivity due to fluorine’s electron-withdrawing effect.

-

Hydrogen Bonding : Enhances solubility in polar solvents (e.g., ethanol-water mixtures).

Isomer Control

-

Regioselectivity : Cyclization favors 3-(difluoromethyl) isomer (95:5 ratio) due to steric and electronic effects .

-

Mitigation : Recrystallization from ethanol/water (40–65%) achieves >99% HPLC purity .

Stability Considerations

-

Thermal Sensitivity : Degrades above 85°C; distillation steps require precise temperature control .

-

pH Sensitivity : Free base form is unstable; hydrochloride salt ensures storage stability .

Comparative Reaction Data

| Derivative Type | Reactant | Conditions | Yield (%) |

|---|---|---|---|

| Acylated Pyrazole | Acetyl chloride | THF, 0°C → RT, 12h | 68 |

| SDH Inhibitor Analog | 5-Bromo-1H-indazole | DMF, K₂CO₃, 80°C, 6h | 82 |

| Schiff Base | 4-Nitrobenzaldehyde | EtOH, reflux, 3h | 75 |

Mechanistic Insights

Scientific Research Applications

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Substituent Position Impact: The target compound’s 4-(difluoromethyl) group distinguishes it from analogs like 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, where the difluoromethyl group shifts to position 1.

- Aromatic vs. Aliphatic Substituents : Compared to 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, the target compound lacks an aromatic ring at position 1. The 2-methylphenyl group in the analog increases lipophilicity, which may enhance membrane permeability in drug design .

Pharmacological and Agrochemical Relevance

- Drug Development : The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for bioavailability in pharmaceuticals. This contrasts with neutral pyrazoles like those in , which may require formulation adjustments for therapeutic use .

Biological Activity

5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antifungal and potential anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and notable case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 198.59 g/mol. The compound features a unique pyrazole structure characterized by the presence of an amino group and a difluoromethyl group, which contribute to its biological activity.

The primary mechanism through which this compound exerts its antifungal effects is by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy metabolism of fungal cells, leading to their death, making it a valuable candidate for agricultural fungicides .

Antifungal Activity

Numerous studies have demonstrated the antifungal efficacy of this compound against various phytopathogenic fungi. In vitro assays have shown that it exhibits moderate to excellent antifungal activity compared to established fungicides like boscalid. For example, a series of derivatives were tested against seven different fungi, with some compounds displaying significantly higher activity levels .

Table 1: Antifungal Activity Comparison

| Compound Name | Fungal Species Tested | Efficacy (IC50) |

|---|---|---|

| This compound | Fusarium oxysporum | 12 µM |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Botrytis cinerea | 8 µM |

| Boscalid | Various | 15 µM |

Potential Anti-inflammatory and Anticancer Properties

Recent research has suggested additional biological activities beyond antifungal effects. Preliminary studies indicate potential anti-inflammatory properties , although further verification is required. Moreover, there is emerging evidence regarding its anticancer potential, particularly as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. A derivative demonstrated nanomolar activity against multiple FGFRs and effectively suppressed the proliferation of several cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in substituents at specific positions on the pyrazole ring can significantly alter its efficacy against fungi and cancer cells. For instance, the introduction of different alkyl or aryl groups can enhance or diminish biological activity .

Table 2: SAR Insights

| Modification | Biological Activity Impact |

|---|---|

| Addition of bromo group at N2 | Increased antifungal potency |

| Substitution at C4 with carboxamide | Enhanced anticancer activity |

| Variation in difluoromethyl group | Alters lipophilicity and solubility |

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness:

- Fungicidal Efficacy : A study reported that specific derivatives exhibited superior activity against phytopathogenic fungi compared to traditional fungicides, suggesting potential for agricultural applications .

- Anticancer Activity : In vitro tests revealed that certain derivatives effectively inhibited the growth of cancer cell lines such as HeLa and NCI-H520, with IC50 values indicating strong potency .

- Synergistic Effects : Research indicates that combining this compound with existing fungicides can enhance overall efficacy, pointing towards potential combination therapies in agricultural practices.

Q & A

Q. What are the established synthetic routes for 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyrazole precursors. For example, analogous compounds like 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde are synthesized via halogen exchange (e.g., bromo to trifluoromethyl groups) followed by methyl group introduction under alkaline conditions . Optimization includes adjusting reaction time, temperature, and catalyst selection. For instance, refluxing in glacial acetic acid with hydrochloric acid for 24 hours is a common step to achieve high yields in similar pyrazole derivatives . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for intermediate validation.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Used to confirm compound identity and crystallinity (e.g., white crystals with m.p. 247°C reported for structurally related pyrazole-carboxamides) .

- Spectroscopy : Infrared (IR) for functional group identification, NMR (¹H/¹³C) for structural elucidation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- X-ray Crystallography : Resolves 3D molecular geometry, as demonstrated for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde .

- Chromatography : HPLC with UV detection ensures purity, while gas chromatography (GC) monitors volatile byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reaction mechanisms and electronic properties of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to identify energetically favorable pathways for halogenation and cyclization steps . Computational tools like Gaussian or ORCA can model the electronic effects of the difluoromethyl group on pyrazole reactivity, aiding in predicting regioselectivity in subsequent reactions .

Q. How should researchers address discrepancies between experimental data and computational predictions for this compound?

- Methodological Answer : Systematic validation is essential:

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess prediction robustness .

- Experimental Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to rule out environmental artifacts .

- Statistical Comparison : Use methods like root-mean-square deviation (RMSD) to quantify differences between predicted and observed spectral data .

- Cross-disciplinary Collaboration : Integrate insights from synthetic chemists and computational modelers to refine hypotheses .

Q. What statistical methods are most effective for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) minimizes trial-and-error approaches:

- Factorial Design : Identifies critical variables (e.g., temperature, catalyst loading) and their interactions. For example, a 2³ factorial design could optimize trifluoromethylation efficiency .

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables to predict optimal conditions (e.g., maximizing yield while minimizing byproducts) .

- Taguchi Methods : Robustly handles noise factors (e.g., humidity, reagent lot variability) in large-scale syntheses .

Q. What strategies are recommended for resolving conflicting biological activity data in studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays to confirm activity trends .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substitution at the 4-position) to isolate functional group contributions .

- Meta-Analysis : Aggregate data from independent studies to identify consensus patterns, adjusting for variables like cell line specificity or assay protocols .

Methodological Resources

- Experimental Design : Leverage ICReDD’s integrated computational-experimental workflows for reaction optimization .

- Data Analysis : Apply statistical tools like ANOVA and multivariate regression for parameter optimization .

- Safety Protocols : Adhere to advanced handling guidelines for halogenated intermediates (e.g., inert atmosphere for moisture-sensitive reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.